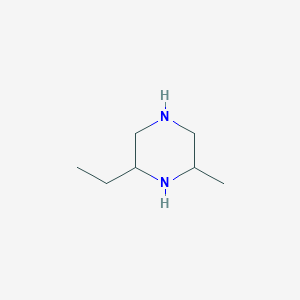
2-Ethyl-6-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6-methylpiperazine is a chemical compound belonging to the piperazine family. . The compound is characterized by its molecular formula C7H16N2 and a molecular weight of 128.22 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-methylpiperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles . These methods provide efficient pathways to obtain the desired piperazine derivative.
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical synthesis techniques. The process may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-Ethyl-6-methylpiperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its use as an anthelmintic agent to treat parasitic infections.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methylpiperazine involves its interaction with specific molecular targets and pathways. For instance, piperazine compounds generally act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of parasitic worms . The compound’s effects on other biological systems are still under investigation.
Comparison with Similar Compounds
2-Ethyl-6-methylpyrazine: Shares a similar molecular structure but differs in its chemical properties and applications.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit a wide range of biological activities.
Uniqueness: 2-Ethyl-6-methylpiperazine is unique due to its specific piperazine ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
2-ethyl-6-methylpiperazine |
InChI |
InChI=1S/C7H16N2/c1-3-7-5-8-4-6(2)9-7/h6-9H,3-5H2,1-2H3 |
InChI Key |
WWMALGPGDWZHRB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCC(N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-[(4-hydroxyphenyl)imino]methyl]benzene-1,2-diol](/img/structure/B12451279.png)
![12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B12451284.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B12451292.png)
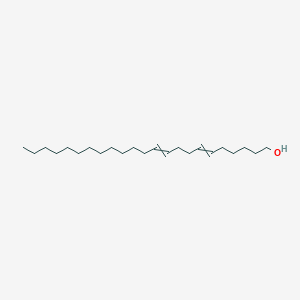
![N-[6-(Pyridin-4-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12451301.png)
![(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-bromophenyl)methanone](/img/structure/B12451307.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12451310.png)
![1-(9H-carbazol-9-yl)-3-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}propan-2-ol](/img/structure/B12451313.png)
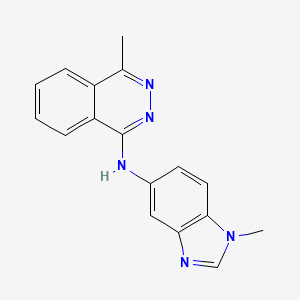
![N-[(1E)-[(2-Chlorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide](/img/structure/B12451322.png)
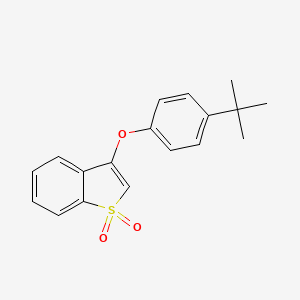
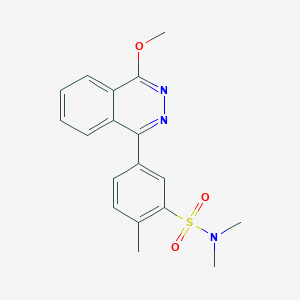
![1-(3-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12451340.png)
![N-[2-(2-cyclohexylidenehydrazinyl)-2-oxoethyl]-N-(4-iodophenyl)methanesulfonamide (non-preferred name)](/img/structure/B12451352.png)
